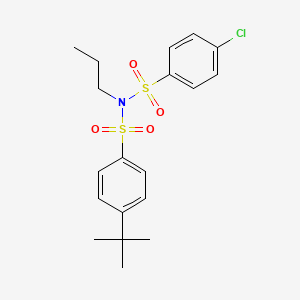![molecular formula C20H29FN2O2 B7518938 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide involves the inhibition of FAAH. This enzyme is responsible for breaking down anandamide, which is an endocannabinoid that acts as a neurotransmitter in the body. By inhibiting FAAH, this compound can increase the levels of anandamide in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide are primarily related to its inhibition of FAAH. By increasing the levels of anandamide in the body, this compound may have analgesic, anxiolytic, and anti-inflammatory effects. Additionally, this compound may have neuroprotective effects, as anandamide has been shown to protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide in lab experiments is its selectivity for FAAH inhibition. This compound has been shown to have minimal off-target effects, which makes it a useful tool compound for studying the endocannabinoid system. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide. One area of interest is the potential therapeutic applications of this compound in conditions such as pain, anxiety, and inflammation. Additionally, further research is needed to understand the long-term effects of FAAH inhibition and the potential risks associated with chronic use of this compound. Finally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide involves several steps, including the reaction of 2-fluorophenol with 1-bromo-3-chloropropane to form 2-fluoro-1-(3-chloropropyl)benzene. This intermediate is then reacted with cyclohexylmagnesium bromide to form 2-fluoro-1-(3-chloropropyl)cyclohexane. The final step involves the reaction of this intermediate with piperidine and acetic anhydride to form the desired product.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide has been studied for its potential use as a tool compound in the study of the endocannabinoid system. Specifically, this compound has been shown to selectively inhibit the activity of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound can increase the levels of anandamide in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-17-9-3-4-10-18(17)25-15-19(24)22-16-20(11-5-1-6-12-20)23-13-7-2-8-14-23/h3-4,9-10H,1-2,5-8,11-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFXFICPBROGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)COC2=CC=CC=C2F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)
![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)

